molecular formula C13H12N2O2 B11875819 Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-80-3

Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate

Katalognummer: B11875819
CAS-Nummer: 1346686-80-3
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: LJGUVJZDFUPTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and industry. The molecular formula of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is C12H11N2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions typically require a palladium or nickel catalyst, a base, and an appropriate solvent. For instance, the Suzuki coupling reaction involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of bipyridine derivatives can involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalysts is common to facilitate these reactions under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, causing cell damage and death in targeted tissues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-methyl-[2,3’-bipyridine]-5’-carboxylate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. Its methyl and carboxylate groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

1346686-80-3

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

methyl 5-(6-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-4-3-5-12(15-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3

InChI-Schlüssel

LJGUVJZDFUPTJN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.